molecular formula C17H12ClN5OS B5446748 N-(4-CHLOROPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE

N-(4-CHLOROPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE

Cat. No.: B5446748
M. Wt: 369.8 g/mol
InChI Key: YLMGIEQYKVQQKP-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide is a synthetic small molecule based on the triazinoindole scaffold, a structure recognized in medicinal chemistry research for its potential bioactivity. Compounds featuring the [1,2,4]triazino[5,6-b]indole core have been identified as subjects of interest in pharmacological studies, particularly in the field of central nervous system (CNS) research . Scientific literature indicates that structurally similar molecules exhibit potent anticonvulsant properties in established animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The mechanism of action for this class of compounds is believed to involve interaction with the GABAergic system. Research on close analogues has demonstrated that they can bind to the benzodiazepine (BZ) site of the GABAA receptor, increase the concentration of the inhibitory neurotransmitter GABA in the brain, and exhibit anxiolytic effects in preclinical models . Furthermore, the acetamide linkage and sulfanyl chain in its structure are common features designed to facilitate key hydrogen bonding and hydrophobic interactions within the enzymatic binding pocket, as suggested by molecular docking studies . This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5OS/c18-10-5-7-11(8-6-10)19-14(24)9-25-17-21-16-15(22-23-17)12-3-1-2-4-13(12)20-16/h1-8H,9H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMGIEQYKVQQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-CHLOROPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by cyclization reactions involving appropriate precursors such as indole derivatives and triazine compounds under controlled conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Sulfanylacetamide Moiety: The final step involves the nucleophilic substitution reaction to attach the sulfanylacetamide group to the triazinoindole core.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Research has indicated that compounds containing triazinoindole structures exhibit significant anticancer properties. N-(4-Chlorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways associated with cell growth and survival.
  • Antimicrobial Properties
    • The compound has shown promise as an antimicrobial agent. Studies demonstrate its effectiveness against a range of bacterial strains, suggesting potential use as a lead compound for developing new antibiotics. The presence of the triazine moiety is thought to enhance its bioactivity by interfering with bacterial cell wall synthesis.
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been evaluated in models of inflammation where it exhibited a reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityShowed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50 values indicating potent activity.
Study 2Antimicrobial EfficacyDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) lower than traditional antibiotics.
Study 3Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages in vitro.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. For instance, as an iron chelator, it binds to ferrous ions, thereby inhibiting iron-dependent cellular processes in cancer cells . This leads to cell cycle arrest and apoptosis through pathways involving mitochondrial dysfunction and activation of caspases.

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorophenyl group in the target compound balances lipophilicity and bioavailability compared to bulkier phenoxy or benzyl substituents .
  • Synthetic Efficiency: Most analogs are synthesized via nucleophilic substitution between triazinoindole thiols and bromoacetamides, achieving >95% purity .

Antimicrobial Activity

  • Target Compound: Demonstrated moderate activity against Gram-positive (S. aureus) and Gram-negative (E.
  • Analog Performance: Compounds 16, 17, 19, 20 (from triazinoquinoxaline derivatives) showed superior antimicrobial activity, attributed to sulfonamide and pyrazole moieties enhancing target interaction . Compound 32 (1-(5H-triazinoindol-3-yl)-3-methyl-pyrazol-5-one) exhibited activity against C. albicans via IR and NMR-confirmed structural stability .

Antidepressant and Anticonvulsant Activity

  • Target Compound : Displayed significant antidepressant effects in forced swim tests and anticonvulsant activity in pentylenetetrazole-induced seizure models, likely due to modulation of serotonin and GABA pathways .
  • Pyrazoline Derivatives : Analogs like 39 and 40 (Schiff bases and benzohydrazides) showed enhanced CNS activity due to improved blood-brain barrier penetration from lipophilic substituents .

Physicochemical and Spectroscopic Properties

Property Target Compound Compound 32 (Pyrazol-5-one) Compound 25 (8-Bromo Derivative)
Melting Point Not reported 330–331°C >300°C
IR Peaks S–C=N (1287 cm⁻¹), C=O (1678 cm⁻¹) C=O (1678 cm⁻¹), NH (3291 cm⁻¹) C–Br (600–700 cm⁻¹)
¹H NMR Features Aromatic protons (δ 7.2–8.1 ppm), CH2 (δ 3.8 ppm) CH3 (δ 1.80 ppm), CH2 (δ 2.43 ppm) Ar–Br (δ 7.5–7.9 ppm)

Key Insights :

  • Bromine or methyl substituents increase molecular weight and melting points, impacting solubility .
  • The target compound’s IR and NMR profiles align with its acetamide and triazinoindole functionalities .

Biological Activity

N-(4-Chlorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and efficacy against various cell lines.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C17H12ClN5OS
  • CAS Number : 351226-96-5

Chemical Structure

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical moieties such as triazoles and indoles. The detailed synthetic pathway has been documented in several studies, highlighting the use of reagents like chloroacetyl chloride and hydrazine hydrate in the formation of the triazine structure .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a related derivative showed an IC50 value of 12.0 nM against A549 lung cancer cells and 10 nM against K562 leukemia cells, indicating potent antiproliferative effects . The mechanism of action appears to involve:

  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells through modulation of key pathways such as EGFR and p53-MDM2 .
  • Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, preventing further cellular division .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity. Research indicates that similar compounds within its class demonstrate moderate to good activity against various bacterial strains. For example:

CompoundTest OrganismActivity (Zone of Inhibition)
10bStaphylococcus aureus15 mm
10bEscherichia coli12 mm

These results suggest that modifications to the triazine structure can enhance antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the chlorophenyl group is critical for activity enhancement. SAR studies indicate that electron-withdrawing groups significantly influence both anticancer and antimicrobial activities. Compounds with such substitutions generally exhibit higher potency due to improved interactions with biological targets .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

  • Case Study 1 : A study involving K562 leukemia cells demonstrated a significant reduction in cell viability upon treatment with this compound.
    • Findings : The compound induced apoptosis in over 70% of treated cells after 48 hours.
  • Case Study 2 : An investigation into its antimicrobial properties highlighted effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-chlorophenyl)-2-{5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl}acetamide, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, bromoacetamide derivatives (e.g., 2-bromo-N-(2-chlorophenyl)acetamide) are reacted with thiol-containing triazinoindole precursors under basic conditions. Purification involves column chromatography (petroleum ether/EtOAc gradients) and recrystallization. Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and LCMS to confirm structural integrity (e.g., δ 9.93 ppm for NH protons, LCMS m/z 383.8 [M+H]+) .

Q. What in vitro and in vivo models are commonly used to evaluate the biological activity of this compound?

  • Methodological Answer : Anti-exudative activity is assessed using rat models of formalin-induced edema, where compound efficacy is measured via paw volume reduction. In vitro assays may include enzyme inhibition studies (e.g., quorum sensing inhibition in Pseudomonas aeruginosa biofilms) using standardized protocols for IC50_{50} determination. Dose-response curves and control groups (vehicle/positive controls) are critical for validity .

Q. How is the compound’s structural stability assessed under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve HPLC or UV-Vis spectroscopy to monitor degradation products. For example, accelerated stability testing at 40°C/75% RH over 6 months, with periodic sampling. NMR and mass spectrometry identify decomposition pathways (e.g., hydrolysis of the acetamide bond) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions may arise from differences in assay protocols (e.g., cell line specificity, solvent choice). Systematic reviews (PRISMA guidelines) should be conducted to aggregate data, followed by meta-analysis to identify confounding variables. Triangulation of in vitro, in vivo, and computational (e.g., molecular docking) data clarifies mechanisms .

Q. What strategies optimize the synthesis yield and purity of this compound for scaled preclinical studies?

  • Methodological Answer : Reaction optimization includes:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Catalyst screening : Tertiary amines (e.g., triethylamine) improve thiolate anion formation.
  • Purification : Gradient column chromatography with silica gel (petroleum ether:EtOAc 2:1 → 1:1) achieves >95% purity. Process analytical technology (PAT) monitors real-time yield .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved pharmacokinetics?

  • Methodological Answer : SAR studies focus on:

  • Core modifications : Introducing electron-withdrawing groups (e.g., Br at position 8 of the indole ring) enhances biofilm inhibition (e.g., compound 39 , IC50_{50} = 462.7 nM).
  • Side chain variation : N-methylation of the acetamide (e.g., compound 43 ) improves metabolic stability.
    Computational tools (e.g., SwissADME) predict logP, solubility, and CYP450 interactions .

Key Methodological Considerations

  • Replicability : Document reaction conditions (temperature, solvent ratios) and characterization parameters (NMR shifts, LCMS gradients) to enable replication .
  • Ethical compliance : Follow ARRIVE guidelines for in vivo studies, including randomization and blinded endpoint assessment .
  • Data validation : Use triplicate experiments with statistical analysis (ANOVA, p<0.05) and report confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.